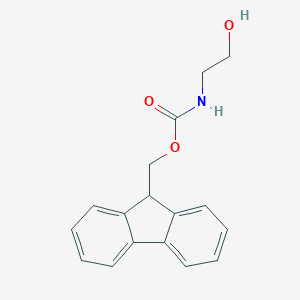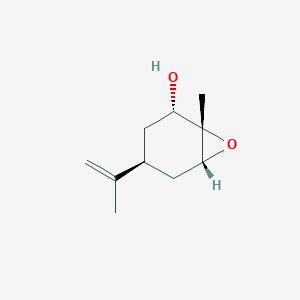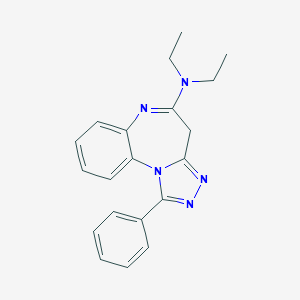
4-Bromomethyl-2-methylthiopyrimidine
Vue d'ensemble
Description
4-Bromomethyl-2-methylthiopyrimidine is a chemical compound with the molecular formula C6H7BrN2S and a molecular weight of 219.1 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-2-methylthiopyrimidine typically involves the reaction of 2-methylthiopurine with a bromine source . The reaction conditions often include the use of solvents such as acetone, dichloromethane, petroleum ether, or acetonitrile . The bromination reagent commonly used is N-bromosuccinimide . The reaction is carried out under illumination in a constant-temperature water bath reactor .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the synthesis of the compound from 2-methylthiopurine and a bromine source, followed by purification and characterization . The reaction system is designed to be simple, with low toxicity, making it suitable for industrial application in the field of biological medicines .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromomethyl-2-methylthiopyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can facilitate nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are not extensively documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine may yield an aminomethyl derivative, while oxidation may produce a sulfoxide or sulfone derivative.
Applications De Recherche Scientifique
. Some of its notable applications include:
Medicinal Chemistry: It is used as a building block in the synthesis of biologically active compounds.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is employed in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The exact mechanism of action of 4-Bromomethyl-2-methylthiopyrimidine is not extensively detailed in the literature. it can be inferred that the bromomethyl group facilitates nucleophilic substitution reactions, while the methylthio group may contribute to binding affinity through hydrophobic interactions or as a leaving group in substitution reactions.
Comparaison Avec Des Composés Similaires
4-Bromomethyl-2-methylthiopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. Similar compounds include:
4-Chloro-2-methylthiopyrimidine: Used in the synthesis of marine alkaloids and kinase inhibitors.
2-Methylthiopurine: A precursor in the synthesis of this compound.
4-Bromomethyl-2-cyanobiphenyl: Used in pharmaceutical applications.
These compounds share similar structural features but differ in their specific functional groups and applications.
Propriétés
IUPAC Name |
4-(bromomethyl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXTUWGQPKLTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363856 | |
| Record name | 4-BROMOMETHYL-2-METHYLTHIOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135645-63-5 | |
| Record name | 4-BROMOMETHYL-2-METHYLTHIOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














